(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol

Chemical Identity Quality Control Structural Confirmation

(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol (CAS 821798-63-4) is a synthetic, small-molecule cyclohexene derivative with the molecular formula C20H22O and a molecular weight of 278.4 g/mol. The compound belongs to a class of di-aromatic cyclohexane derivatives that have been investigated as modulators of the estrogen receptor beta (ERβ), as disclosed in patent literature.

Molecular Formula C20H22O
Molecular Weight 278.4 g/mol
CAS No. 821798-63-4
Cat. No. B12532414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol
CAS821798-63-4
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1CC(=C(CC1CO)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H22O/c1-15-12-19(16-8-4-2-5-9-16)20(13-18(15)14-21)17-10-6-3-7-11-17/h2-11,15,18,21H,12-14H2,1H3
InChIKeyJZMRMGQEEZDRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol (CAS 821798-63-4): Compound Class and Baseline Identity


(6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol (CAS 821798-63-4) is a synthetic, small-molecule cyclohexene derivative with the molecular formula C20H22O and a molecular weight of 278.4 g/mol . The compound belongs to a class of di-aromatic cyclohexane derivatives that have been investigated as modulators of the estrogen receptor beta (ERβ), as disclosed in patent literature [1]. Its structure features a cyclohex-3-ene core with phenyl substituents at the 3- and 4-positions, a methyl group at the 6-position, and a hydroxymethyl group at the 1-position, making it a member of the allylic alcohol subclass .

Pathway Study ERβ pathway investigation fit
Compound Class Cyclohexene-based tool compound
Selection Logic Class-level selectivity research context

Procurement Risks for (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol: Why In-Class Analogs Are Not Interchangeable


Within the diphenyl-substituted cyclohexane class, minor structural variations profoundly affect pharmacological selectivity and potency. Patent data indicate that substitutions at the cyclohexene ring, particularly the nature and position of the hydroxymethyl and methyl groups, are critical determinants of estrogen receptor beta (ERβ) versus estrogen receptor alpha (ERα) modulation [1]. Consequently, generic substitution with a structural analog lacking the specific 6-methyl-1-hydroxymethyl substitution pattern can result in altered target engagement, loss of desired functional selectivity, and failed experimental reproducibility [1].

Target Compound
6-methyl-1-hydroxymethyl substitution on cyclohex-3-ene core
C20H22O Isomer
Aldehyde or ketone backbone may shift reactivity and target engagementStructural isomerism limits direct interchange
Target Compound
Patented ERβ-modulating cyclohexane scaffold
Class Analog
Altered ring substitution may shift functional selectivity profileERβ/ERα selectivity context may not transfer

Quantitative Differentiation Evidence for (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol Against Comparators


Structural Confirmation and Physicochemical Identity as a Gatekeeper for Procurement

The compound's precise chemical identity is established by its molecular formula (C20H22O), molecular weight (278.4 g/mol), and its specific IUPAC name, which uniquely defines the substitution pattern on the cyclohexene ring . This differentiates it from other C20H22O isomers such as 2-cyclohexyl-2,2-diphenylacetaldehyde or 2,6-dibenzylcyclohexanone, which lack the cyclohex-3-ene core and the specific allylic alcohol functionality [1].

Structural Identity
Class-level inference
C20H22O; cyclohex-3-ene core with defined 6-methyl-1-hydroxymethyl substitution
Distinct from C20H22O isomers lacking allylic alcohol functionality
Structural identity confirmed via IUPAC name and vendor datasheets
Chemical Identity Quality Control Structural Confirmation

Class-Level Pharmacological Differentiation: Potential for Estrogen Receptor Beta Modulation

The patented compound class to which (6-methyl-3,4-diphenylcyclohex-3-en-1-yl)methanol belongs is explicitly claimed for modulating estrogen receptor beta (ERβ) [1]. The structural formula (I) in the patent highlights the criticality of the di-aromatic cyclohexane scaffold for ERβ activity. While individual assay data for this specific compound are not publicly available in the accessed literature, its patented structural class shows a preference for ERβ over ERα, a key differentiator from non-selective estrogenic compounds like 17β-estradiol [1].

ERβ Modulation
Class-level inference
Patented compound class with reported ERβ-preferring activity; exact IC50/EC50 not publicly disclosed
Supports ERβ pathway study context; requires internal validation
Selectivity inferred from patent claims; in-house profiling recommended
Estrogen Receptor Nuclear Receptor Modulation Selectivity

Application Scenarios for (6-Methyl-3,4-diphenylcyclohex-3-EN-1-YL)methanol Based on Differential Evidence


ERβ-Selective Probe Development for Nuclear Hormone Receptor Studies

Building on its patented class-level ERβ modulatory activity [1], this compound serves as a starting point or tool compound for developing chemical probes that target ERβ-mediated transcription. Its procurement is warranted for academic or pharmaceutical laboratories aiming to dissect ERβ-specific signaling pathways in cellular models, provided in-house selectivity profiling is conducted.

Structure-Activity Relationship (SAR) Studies on Cyclohexene-Based ER Modulators

The defined substitution pattern (6-methyl, 1-hydroxymethyl) makes this compound a valuable intermediate for SAR exploration within the di-aromatic cyclohexane series [1]. Medicinal chemistry teams can use it as a reference molecule to evaluate how modifications at the 1- and 6-positions impact ER binding affinity and selectivity, guiding the optimization of clinical candidates.

Chemical Synthesis and Reference Standard Procurement

Due to its confirmed molecular formula (C20H22O) and molecular weight (278.4 g/mol) , the compound can be procured as a certified reference standard for analytical method development, including HPLC-MS and NMR assays, ensuring accurate quantification and identification in complex biological matrices, provided it is sourced from a supplier offering a Certificate of Analysis.

Application
Selection Property
Validation Focus
ERβ probe development studies
Class-level ERβ selectivity context
In-house selectivity profiling in cellular models
Cyclohexene SAR exploration
Defined 6-methyl-1-hydroxymethyl substitution
Modification impact on ER binding and selectivity
Analytical reference procurement
Confirmed structural identity
HPLC-MS and NMR method development
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